

Application Notes and Protocols for STOCK2S-26016 Dosage and Administration in Mice

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Compound of Interest

Compound Name: STOCK2S-26016

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Abstract

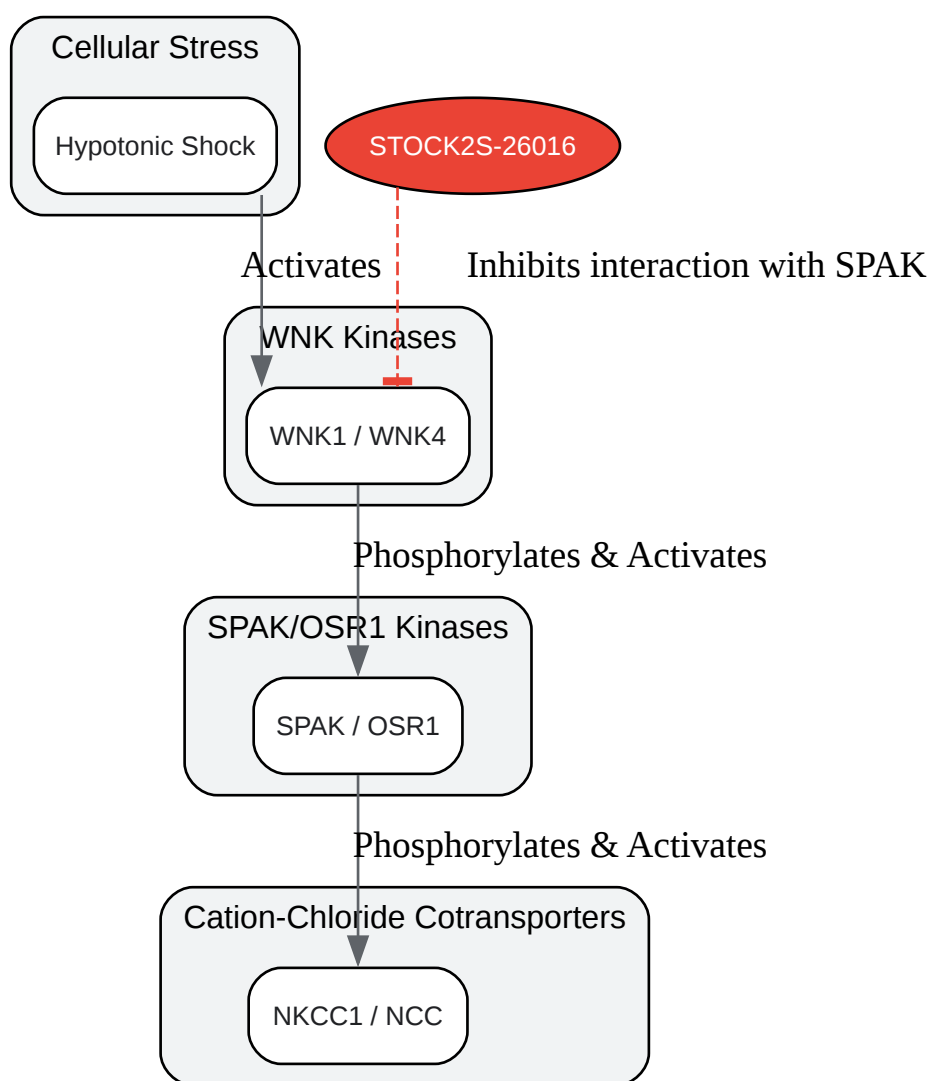
STOCK2S-26016 is a potent inhibitor of the With-No-Lysine (WNK) signaling pathway, a critical regulator of ion homeostasis and cell volume.^[1] While its efficacy has been demonstrated in in-vitro systems, there is currently no publicly available data on the specific dosage and administration of **STOCK2S-26016** in murine models. This document provides a comprehensive overview of **STOCK2S-26016**'s mechanism of action and outlines a detailed, hypothetical protocol for researchers to systematically determine the optimal dosage and administration route for this compound in mice. The proposed methodologies are based on the known physicochemical properties of **STOCK2S-26016** and established practices for in vivo drug testing.

Introduction to STOCK2S-26016

STOCK2S-26016 is a small molecule inhibitor that targets the WNK signaling cascade.^[1] It functions by disrupting the interaction between WNK kinases (WNK1 and WNK4) and their downstream substrate, STE20/SPS1-related proline/alanine-rich kinase (SPAK). This inhibition prevents the phosphorylation and subsequent activation of ion co-transporters such as the Na-K-Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC). The WNK-SPAK/OSR1 pathway is a key regulator of electrolyte balance and blood pressure, making **STOCK2S-26016** a compound of interest for cardiovascular and renal research.^[1] Additionally, studies have implicated this pathway in cancer cell migration and invasion.

Mechanism of Action

The WNK family of serine-threonine kinases responds to changes in intracellular chloride concentration and osmotic stress. Activated WNKs phosphorylate and activate SPAK and its homolog, Oxidative Stress-Responsive Kinase 1 (OSR1). These activated kinases, in turn, phosphorylate and regulate the activity of cation-chloride cotransporters. **STOCK2S-26016** acts as an inhibitor of this pathway, leading to a reduction in the phosphorylation of SPAK/OSR1 and their downstream targets.



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Figure 1. WNK Signaling Pathway Inhibition by **STOCK2S-26016**.

Physicochemical Properties and In Vitro Activity

A summary of the key properties of **STOCK2S-26016** is presented in Table 1. This information is crucial for the preparation of stock solutions and dosing formulations for in vivo studies.

Property	Value	Reference
Molecular Weight	333.38 g/mol	
Formula	C ₂₀ H ₁₉ N ₃ O ₂	
IC ₅₀	16 µM (for WNK signaling)	
Solubility	100 mM in DMSO, 50 mM in ethanol	
In Vitro Activity	Inhibits phosphorylation of NKCC1 and NCC in mouse vascular smooth muscle and distal convoluted tubule cell cultures at concentrations of 25-200 µM.	[1]

Table 1. Physicochemical and In Vitro Properties of **STOCK2S-26016**.

Guidelines for In Vivo Administration in Mice

Disclaimer: The following protocols are hypothetical and intended as a guide for establishing the in vivo dosage and administration of **STOCK2S-26016** in mice. Researchers should conduct their own dose-finding and toxicology studies to determine the optimal and safe dosage for their specific experimental model.

Vehicle Formulation

Due to the poor aqueous solubility of **STOCK2S-26016**, a suitable vehicle is required for in vivo administration. Based on its solubility in DMSO and ethanol, several formulations can be considered. It is recommended to keep the concentration of organic solvents to a minimum to avoid vehicle-induced toxicity.

Vehicle Component	Suggested Concentration	Notes
DMSO	$\leq 10\%$ (v/v)	Should be used with caution due to potential toxicity at higher concentrations.
Ethanol	$\leq 10\%$ (v/v)	Can cause sedation or other behavioral effects at higher concentrations.
PEG 300/400	30-60% (v/v)	A common co-solvent to improve the solubility of hydrophobic compounds.
Tween 80	5-10% (v/v)	A surfactant used to create stable emulsions or suspensions.
Saline or PBS	q.s. to 100%	The final diluent for the formulation.

Table 2. Recommended Vehicle Formulations for **STOCK2S-26016**.

Example Formulation: A common vehicle for poorly soluble compounds for oral gavage or intraperitoneal injection is a mixture of DMSO, PEG 300, Tween 80, and saline. A suggested starting formulation could be:

- 10% DMSO
- 40% PEG 300
- 5% Tween 80
- 45% Saline

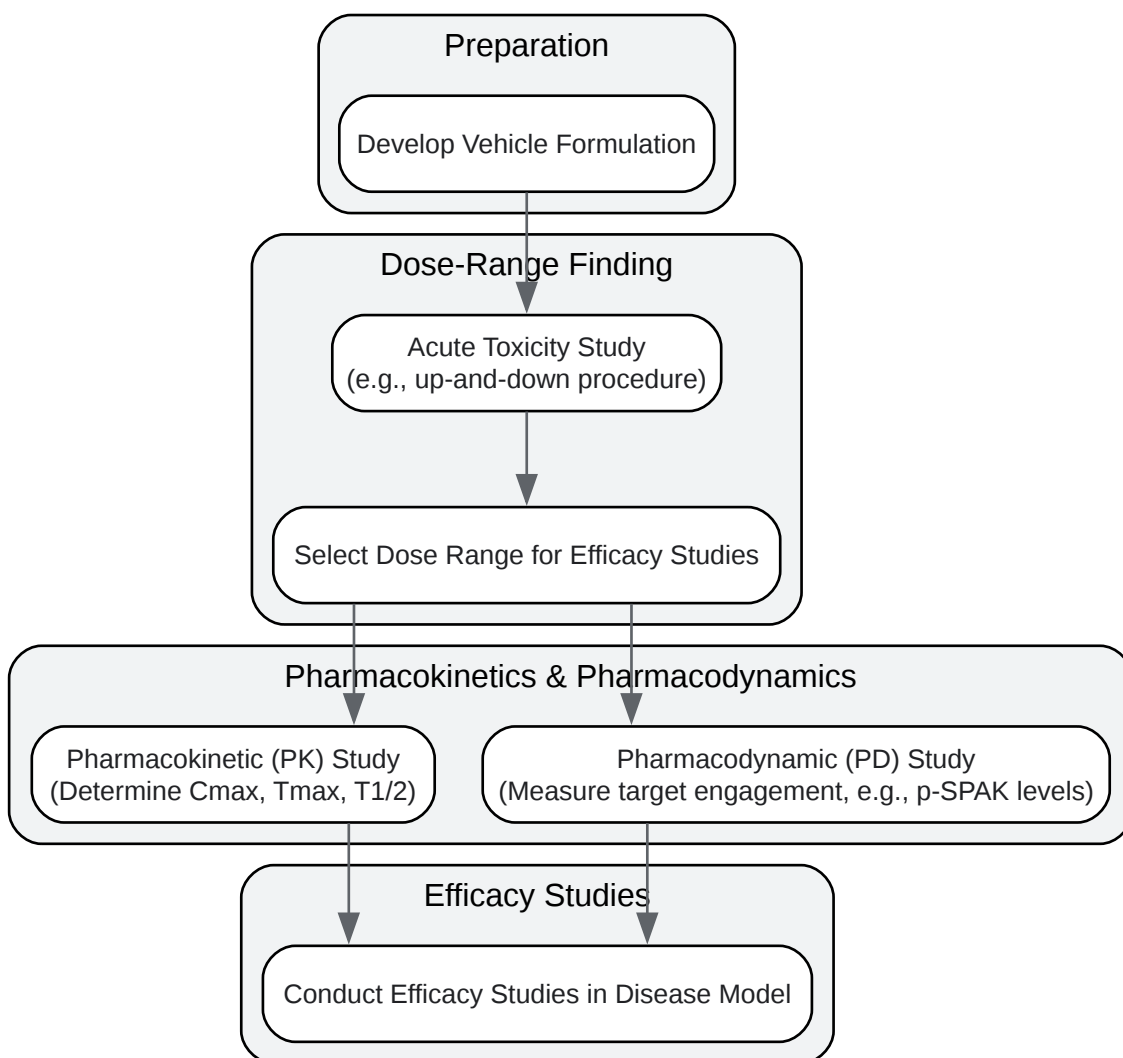
Preparation Protocol for Vehicle:

- Dissolve the required amount of **STOCK2S-26016** in DMSO to create a concentrated stock solution.

- In a separate tube, mix the PEG 300 and Tween 80.
- Add the **STOCK2S-26016**/DMSO stock solution to the PEG 300/Tween 80 mixture and vortex thoroughly.
- Add the saline in a stepwise manner while vortexing to ensure a homogenous suspension or solution.
- Visually inspect the final formulation for any precipitation.

Proposed Experimental Workflow for Dose Determination

A systematic approach is necessary to determine the optimal dose of **STOCK2S-26016** for in vivo studies. The following workflow outlines the key steps, from initial dose-range finding to pharmacokinetic and pharmacodynamic assessments.



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References

- 1. medchemexpress.com [medchemexpress.com]
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